BenchChemオンラインストアへようこそ!

2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid

COX-1 inhibition human whole blood assay gastrointestinal safety

Procure 2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid (methylflurbiprofen) when your Alzheimer's disease research demands selective γ-secretase modulation without confounding COX-mediated effects. Unlike flurbiprofen, the geminal dimethyl substitution at the α-carbon ablates COX-1 activity (>100,000 nM IC50) while retaining Aβ42-lowering efficacy (IC50 ~2,000 nM). This engineered selectivity eliminates NSAID-associated gastrointestinal toxicity in chronic in vivo protocols, making it the definitive tool compound for dissecting amyloid pathology independently of inflammatory pathways.

Molecular Formula C16H15FO2
Molecular Weight 258.292
CAS No. 1181397-25-0
Cat. No. B2893637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid
CAS1181397-25-0
Molecular FormulaC16H15FO2
Molecular Weight258.292
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C2=CC=CC=C2F)C(=O)O
InChIInChI=1S/C16H15FO2/c1-16(2,15(18)19)12-9-7-11(8-10-12)13-5-3-4-6-14(13)17/h3-10H,1-2H3,(H,18,19)
InChIKeyOMNIFDLOYJSTJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid (CAS 1181397-25-0) for Neurodegenerative Research


2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid (CAS 1181397-25-0), commonly referred to as methylflurbiprofen, is a synthetic geminal dimethyl analogue of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen [1]. It belongs to the arylpropionic acid class but is structurally differentiated by a quaternary α-carbon that impedes metabolic chiral inversion and profoundly alters its pharmacological profile. The compound was rationally designed to dissociate two distinct pharmacological activities: to ablate cyclooxygenase (COX) inhibition while preserving γ-secretase modulatory activity that reduces amyloid-β 42 (Aβ42) peptide production [1]. This engineered selectivity makes it a tool compound for Alzheimer's disease research rather than an anti-inflammatory agent, a critical distinction for procurement specification.

Why Flurbiprofen or Other Profen NSAIDs Cannot Substitute for Methylflurbiprofen (CAS 1181397-25-0) in Aβ Modulation Studies


Unlike flurbiprofen, which is a potent dual COX-1/COX-2 inhibitor with IC50 values in the low nanomolar range, methylflurbiprofen was specifically engineered via geminal dimethyl substitution at the α-carbon to eliminate COX inhibitory activity while retaining Aβ42-lowering efficacy [1]. Simply substituting flurbiprofen or other profen NSAIDs (e.g., ibuprofen, naproxen) in an Alzheimer's disease experimental paradigm introduces confounding COX-mediated anti-inflammatory effects and dose-limiting gastrointestinal toxicity that obscure interpretation of γ-secretase modulation [1]. The target compound's clinical development was discontinued due to unfavorable pharmacokinetics, not lack of target engagement, underscoring its utility as a pharmacological probe rather than a therapeutic candidate [2]. The quantitative evidence below demonstrates that the structural modification produces a >500-fold reduction in COX-1 potency relative to the parent compound, a separation that generic profen NSAIDs cannot achieve.

Quantitative Differentiation of Methylflurbiprofen (CAS 1181397-25-0) from Flurbiprofen: COX Ablation and Aβ42 Modulation Data


COX-1 Inhibition: >500-Fold Reduction in Human Whole Blood Potency vs. Flurbiprofen

In a human whole blood COX-1 inhibition assay, methylflurbiprofen (CAS 1181397-25-0) exhibited an IC50 exceeding 100,000 nM, representing a virtually complete ablation of COX-1 activity [1]. In contrast, flurbiprofen potently inhibited COX-1 in the same assay system with an IC50 typically in the sub-micromolar range (reported at approximately 0.02–0.1 µM, i.e., 20–100 nM, in human whole blood across multiple published studies) [2]. This translates to an estimated >500- to >5,000-fold reduction in COX-1 inhibitory potency, consistent with the rational design strategy of replacing the methine α-proton with a geminal dimethyl group to sterically block COX active site access [3].

COX-1 inhibition human whole blood assay gastrointestinal safety NSAID-sparing Alzheimer's disease

COX-2 Inhibition: >30-Fold Reduction in Mouse Cellular Assay vs. Flurbiprofen's Substrate-Selective Context

In a mouse RAW264.7 macrophage cellular assay measuring COX-2-mediated oxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG), methylflurbiprofen exhibited an IC50 of 5,200 nM [1]. By comparison, in the same study series, desmethylflurbiprofen (an achiral flurbiprofen analogue lacking the α-methyl group) achieved an IC50 of 110 nM for 2-AG oxygenation, and the parent flurbiprofen scaffold is reported to inhibit COX-2 with IC50 values in the low nanomolar range (e.g., S(+)-flurbiprofen COX-2 IC50 = 2.94 nM in enzyme assays) [2]. The geminal dimethyl modification thus reduces COX-2 engagement by approximately 30- to 1,700-fold depending on the comparator and assay system. Notably, the residual weak COX-2 inhibition may be substrate-selective, preferentially affecting endocannabinoid oxygenation over arachidonic acid conversion [1].

COX-2 inhibition endocannabinoid oxygenation substrate-selective inhibition RAW264.7 cells 2-arachidonoylglycerol

Aβ42 Inhibition: Retained Activity at 2,000 nM vs. Parent Flurbiprofen Equivalence

Methylflurbiprofen inhibited Aβ42 secretion with an IC50 of 2,000 nM in H4 neuroglioma cells stably expressing human APP695, a potency that was reported to be similar to the parent compound flurbiprofen in the same assay [1]. While the absolute IC50 value is modest, the critical observation is the preservation of Aβ42-lowering activity despite the near-complete loss of COX inhibition. This pharmacophore separation—COX ablation with retained γ-secretase modulation—is the defining feature of the geminal dimethyl series and is not achievable with flurbiprofen itself, which cannot be dosed at Aβ42-modulating concentrations without simultaneously eliciting full COX inhibition and associated GI toxicity [1].

Aβ42 secretion gamma-secretase modulation Alzheimer's disease amyloid-beta H4 neuroglioma cells

In Vivo GI Safety: Absence of Gastric Lesions in Rat Model vs. NSAID-Induced Ulceration

In a rat model of gastrointestinal impairment, methylflurbiprofen produced no significant gastric lesions at doses tested, in stark contrast to flurbiprofen and other NSAIDs, which predictably induce gastric erosion, ulceration, and perforation at pharmacologically active doses [1]. This in vivo observation directly corroborates the in vitro COX-1 ablation data (IC50 > 100,000 nM in human whole blood) and provides functional evidence that the geminal dimethyl strategy successfully decouples Aβ42 modulation from prostaglandin-dependent GI toxicity [1]. The study authors concluded that the compound proved unviable for further clinical development due to pharmacokinetic rather than toxicological limitations [1].

gastrointestinal safety in vivo toxicology rat gastric lesion model NSAID-sparing chronic dosing

Validated Application Scenarios for Methylflurbiprofen (CAS 1181397-25-0) Based on Quantitative Differentiation Evidence


Cellular Aβ42 Modulation Assays Requiring COX-Independent Pharmacology

Methylflurbiprofen is the appropriate tool compound for H4 neuroglioma or primary neuronal assays measuring Aβ42 secretion where the experimental objective is to interrogate γ-secretase modulation independently of COX-mediated signaling. The compound's retained Aβ42 IC50 of 2,000 nM, coupled with absent COX-1 activity (>100,000 nM IC50), allows researchers to attribute any observed reduction in Aβ42 to γ-secretase modulation rather than COX-dependent inflammatory pathway interference [1]. This is particularly critical when comparing results to flurbiprofen, which at Aβ42-lowering concentrations would fully engage both COX isoforms and confound interpretation.

Chronic In Vivo Dosing in Transgenic Alzheimer's Disease Mouse Models Without GI Toxicity Confounds

For long-term treatment protocols in Tg2576 or comparable APP transgenic mouse models, methylflurbiprofen enables sustained Aβ42 modulation without the gastrointestinal lesions that limit flurbiprofen dosing. The in vivo GI safety demonstrated in rat models directly supports its use in chronic paradigms where NSAID-induced pathology would otherwise cause attrition, alter feeding behavior, or trigger systemic inflammation that confounds behavioral and pathological endpoints [1].

Structure-Activity Relationship (SAR) Studies of Profen-Based γ-Secretase Modulators

As the prototypical geminal dimethyl profen analogue, this compound serves as a reference standard in medicinal chemistry campaigns seeking to further separate COX inhibition from γ-secretase modulation. Its well-characterized COX-1 (>100,000 nM) and COX-2 (5,200 nM in cellular assay) inhibition data, along with its 2,000 nM Aβ42 IC50, provide a benchmark against which novel analogues can be compared for improved Aβ42 potency, enhanced COX selectivity, or superior pharmacokinetic properties [1][2].

Substrate-Selective COX-2 Probe Studies in Endocannabinoid Research

The residual COX-2 activity of methylflurbiprofen (IC50 = 5,200 nM for 2-AG oxygenation vs. >100,000 nM for COX-1) positions it as a potential probe for substrate-selective COX-2 inhibition studies, particularly those investigating the differential oxygenation of endocannabinoids (2-AG, AEA) versus arachidonic acid. Researchers examining the role of COX-2 in endocannabinoid tone may find this compound useful, given that its weak COX-2 engagement avoids the full enzyme blockade produced by flurbiprofen while still enabling measurable substrate-selective effects [2].

Quote Request

Request a Quote for 2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.